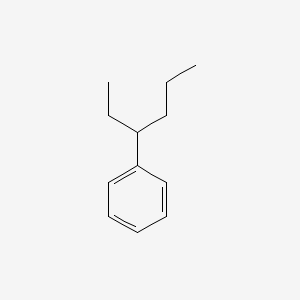

3-Phenylhexane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hexan-3-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-8-11(4-2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVCCWGFGQVDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041492 | |

| Record name | 3-Phenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-42-2 | |

| Record name | Hexan-3-ylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAN-3-YLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIQ0N3DUG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Branched Phenylalkanes in Modern Organic Chemistry Research

Branched phenylalkanes represent a significant class of aromatic hydrocarbons, characterized by a phenyl group attached to a non-linear alkyl chain. In modern organic chemistry, these structures are of considerable interest due to their prevalence in various chemical contexts and their utility as building blocks in synthesis. Unlike their linear counterparts, the branching in the alkyl chain introduces stereochemical complexity and steric hindrance, which profoundly influences their physical properties and chemical reactivity. libretexts.orglibretexts.org

The study of branched phenylalkanes is crucial for understanding fundamental reaction mechanisms, including electrophilic aromatic substitution and catalytic transformations. wikipedia.orgresearchgate.net Their varied structures allow for the systematic investigation of steric and electronic effects on reaction outcomes, providing valuable insights for synthetic chemists. Furthermore, these compounds are often found as components in complex mixtures derived from petroleum and are relevant to the petrochemical industry for the production of high-value chemicals. google.comresearchgate.net The development of selective synthetic methods for specific isomers of branched phenylalkanes remains an active area of research, driven by the need for pure substances for various applications. wikipedia.orgresearchgate.net

Significance of 3 Phenylhexane As a Model System and Synthetic Target

3-Phenylhexane, with its ethyl and propyl groups attached to the same carbon as the phenyl ring, serves as an archetypal example of a branched phenylalkane. Its structure is simple enough to be readily synthesized and analyzed, yet complex enough to exhibit interesting chemical behavior, making it an excellent model system for research.

As a model system, this compound is employed in studies of:

Catalytic Dehydrogenation: Research into the conversion of alkanes and aromatics into more valuable products often uses model compounds like this compound to understand reaction pathways and catalyst performance.

Reaction Kinetics and Mechanisms: The steric hindrance around the phenyl group in this compound influences the rates and regioselectivity of reactions, providing a platform to study these effects in detail.

Physicochemical Properties: Its solubility and partitioning behavior are studied in contexts such as the behavior of organic compounds in environmental systems or as additives in complex fluid mixtures. researchgate.net

As a synthetic target, the preparation of this compound and its derivatives is a common benchmark for new synthetic methodologies. For instance, Friedel-Crafts alkylation and Grignard reactions are classic methods used for its synthesis, and advancements in these reactions are often tested by synthesizing such molecules. brainly.comvaia.comaskfilo.com The development of enantioselective syntheses of chiral derivatives of this compound is also an area of interest, driven by the potential for creating new chiral ligands or materials.

Below is a data table summarizing some of the key physical and chemical properties of this compound. ontosight.ailookchem.comstenutz.eu

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| Boiling Point | 220-222 °C |

| Melting Point | -55.4 °C |

| Density | 0.858 g/cm³ |

| Refractive Index | 1.4859 |

| CAS Number | 4468-42-2 |

Historical Evolution and Contemporary Trajectories in 3 Phenylhexane Research

Strategic Approaches for Constructing the this compound Carbon Skeleton

The fundamental challenge in synthesizing this compound lies in the precise formation of the carbon-carbon bond that attaches the phenyl group to the third position of the hexane (B92381) chain. Several classical and modern methodologies are employed to build this specific architecture.

Advanced Organometallic Chemistry Routes (e.g., Catalytic Cross-Coupling)

Organometallic reagents are powerful tools for forming carbon-carbon bonds, and their application in the synthesis of this compound is a cornerstone approach. fiveable.melibretexts.org Grignard reagents, a class of organomagnesium compounds, are particularly prominent. fiveable.me A direct and effective route involves the reaction of phenylmagnesium bromide with 3-bromohexane. This nucleophilic substitution reaction, a classic Grignard coupling, has been reported to produce this compound in yields as high as 71%. lookchem.com

Beyond stoichiometric Grignard reactions, catalytic cross-coupling methods offer enhanced efficiency and broader substrate scope. These reactions utilize transition metal catalysts, such as nickel or iron, to facilitate the coupling between an organometallic component and an organic halide. mdpi.com

Kumada Coupling: This nickel-catalyzed reaction couples Grignard reagents with aryl or vinyl halides. For the synthesis of this compound, a (1-ethylbutyl)magnesium halide could be coupled with a halobenzene in the presence of a nickel-phosphine catalyst. Nickel catalysts are often favored for their high activity and lower cost compared to palladium.

Iron-Catalyzed Coupling: Environmentally benign and cost-effective iron catalysts can also promote the cross-coupling of Grignard reagents with organic halides. mdpi.com Iron(III) acetylacetonate (B107027) [Fe(acac)₃] is a common pre-catalyst for these transformations, which are attractive for their sustainability. mdpi.com

These advanced organometallic routes represent a versatile and powerful strategy for the construction of the this compound skeleton.

| Reaction Type | Reagents | Catalyst | Reported Yield | Reference |

| Grignard Coupling | Phenylmagnesium bromide, 3-bromohexane | None | 71.0% | lookchem.com |

| Kumada Coupling | Grignard Reagent, Aryl Halide | Nickel-phosphine complex | Good | |

| Iron-Catalyzed Coupling | Grignard Reagent, Aryl Chloride | Fe(acac)₃ | Good | mdpi.com |

Innovative Friedel-Crafts Alkylation Variants for Phenylhexane Synthesis

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl groups to an aromatic ring via electrophilic aromatic substitution. mt.comlibretexts.org The traditional method involves reacting benzene (B151609) with an alkyl halide using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). mt.commasterorganicchemistry.com However, this classic approach suffers from limitations such as carbocation rearrangements and polyalkylation. masterorganicchemistry.comorganic-chemistry.org

Innovative variants of the Friedel-Crafts reaction have been developed to overcome these challenges and improve selectivity for synthesizing phenylalkanes like this compound. wikipedia.org

Alternative Lewis Acid Catalysts: Instead of AlCl₃, other Lewis acids can offer milder reaction conditions and different selectivity. Ferric chloride (FeCl₃) has been used to catalyze the alkylation of benzene with specific halo-paraffins at temperatures between 0°C and 30°C to yield a single, non-rearranged alkylate product. google.com Scandium(III) triflate (Sc(OTf)₃) is another effective catalyst that can be used for the alkylation of aromatic compounds with alkenes. wikipedia.org

Use of Ionic Liquids: Performing the Friedel-Crafts alkylation in an ionic liquid medium can enhance catalyst stability and allow for the recycling of the catalytic system. Scandium(III) triflate immobilized in an ionic liquid has been shown to be a novel and recyclable system for the alkylation of aromatics with alkenes. wikipedia.org

These modern adaptations allow for greater control over the reaction, minimizing side products and enabling the synthesis of specific isomers like this compound, which would be challenging to obtain via traditional methods due to the likely rearrangement of a 3-hexyl carbocation intermediate.

| Catalyst System | Reactants | Key Advantage | Reference |

| Ferric chloride (FeCl₃) | Benzene, 3-halo-paraffin | High selectivity, prevents rearrangement | google.com |

| Scandium(III) triflate (Sc(OTf)₃) | Benzene, 1-hexene (B165129) | High activity | wikipedia.org |

| Sc(OTf)₃ in Ionic Liquid | Benzene, 1-hexene | Recyclable catalytic system | wikipedia.org |

Hydrogenation and Reduction Strategies for Phenylhexane Precursors

An alternative strategy for synthesizing this compound involves the creation of an unsaturated or oxygenated precursor, followed by a hydrogenation or reduction step to yield the final saturated alkane. This two-step approach can circumvent issues like carbocation rearrangements inherent in direct alkylation methods.

A common route involves the synthesis of a phenylhexene or a phenylhexanone, which is then reduced. For example, the catalytic hydrogenation of an unsaturated C-C double bond in a precursor like 3-phenyl-2-hexene or 3-phenyl-3-hexene would yield this compound. This reaction is typically carried out using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

These unsaturated precursors can be generated through various means, such as the dehydration of a corresponding alcohol. For instance, 3-phenyl-3-hexanol can be synthesized via the addition of a Grignard reagent (e.g., propylmagnesium bromide) to propiophenone (B1677668). vaia.comaskfilo.com Subsequent acid-catalyzed dehydration of this tertiary alcohol would produce a mixture of phenylhexene isomers, which can then be hydrogenated to this compound.

Alternatively, a ketone precursor can be reduced. Friedel-Crafts acylation of benzene with a suitable acyl chloride can produce a ketone, which is then reduced to the alkane. While acylation with hexanoyl chloride would primarily lead to 1-phenylhexane after reduction, more complex precursors can be designed to target the 3-phenyl position. The reduction of the carbonyl group can be achieved via methods like the Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. sciencemadness.org

| Precursor Type | Reaction | Reagents/Catalyst | Final Product | Reference |

| Unsaturated Alkene (e.g., 3-Phenyl-2-hexene) | Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | This compound | |

| Tertiary Alcohol (e.g., 3-Phenyl-3-hexanol) | Dehydration then Hydrogenation | H⁺ (acid); then H₂/Pd-C | This compound | vaia.comaskfilo.com |

| Ketone (e.g., Phenyl pentyl ketone) | Carbonyl Reduction | Zn(Hg), HCl (Clemmensen) | Phenylhexane | sciencemadness.org |

Condensation Reactions in Phenylhexane Formation (e.g., Aldol (B89426), Claisen)

Condensation reactions, such as the Aldol and Claisen condensations, are powerful tools for forming carbon-carbon bonds and can be strategically employed to build precursors for this compound. towson.edu These reactions typically create a carbon skeleton with functional groups (carbonyls, hydroxyls) that can be removed in subsequent steps.

A potential pathway to a this compound precursor could involve a crossed Aldol condensation. For example, the reaction between propiophenone and butanal, under basic or acidic catalysis, would form a β-hydroxy ketone. This intermediate contains the complete carbon framework of this compound. A subsequent three-step transformation involving:

Dehydration: Elimination of the hydroxyl group to form an α,β-unsaturated ketone.

Conjugate Reduction: Hydrogenation of the carbon-carbon double bond.

Carbonyl Reduction: Reduction of the ketone group to a methylene (B1212753) group (e.g., via Wolff-Kishner reduction).

This sequence would ultimately yield this compound. While multi-step, this strategy offers a high degree of control over the assembly of the molecular skeleton.

Similarly, the Claisen condensation, which couples two ester molecules or an ester and a ketone, can be used to form β-dicarbonyl compounds. towson.edu A carefully chosen set of reactants could generate a diketone precursor, such as a derivative of 1-phenylhexane-1,3-dione, which could then be fully reduced to the this compound backbone.

Asymmetric Synthesis of Chiral this compound Enantiomers

This compound possesses a stereocenter at the C3 position, meaning it exists as a pair of enantiomers. Asymmetric synthesis, which selectively produces one enantiomer over the other, is crucial in fields like pharmaceutical development where enantiomers can have different biological activities. slideshare.net

Chiral Auxiliary and Ligand-Controlled Methodologies

A primary strategy for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgwordpress.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. It directs the stereochemical course of a subsequent reaction before being removed, leaving behind an enantiomerically enriched product. wikipedia.orgwordpress.com

Evans oxazolidinones are a widely used class of chiral auxiliaries, particularly for controlling the stereochemistry of alkylation reactions. wikipedia.orgsigmaaldrich.com A potential asymmetric synthesis of a this compound precursor could proceed as follows:

Acylation: An Evans oxazolidinone auxiliary is acylated with an acyl chloride, for instance, phenylacetyl chloride.

Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. The bulky substituents on the auxiliary block one face of the enolate, forcing an incoming electrophile (e.g., an ethyl halide) to attack from the opposite face. This results in the formation of a new stereocenter with high diastereoselectivity.

Auxiliary Removal: The chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, to yield an enantiomerically enriched carboxylic acid or alcohol precursor, which can then be converted to the target enantiomer of this compound.

Another prominent class of auxiliaries includes pseudoephedrine and its analogue, pseudoephenamine, which are used to direct the alkylation of chiral amides with high diastereoselectivity. harvard.edu These methods provide reliable access to enantiomerically enriched compounds by leveraging temporary covalent bonds to a recyclable chiral molecule.

| Auxiliary Type | Key Reaction | Mechanism of Control | Reference |

| Evans Oxazolidinone | Diastereoselective Alkylation | Steric hindrance from auxiliary substituents directs electrophilic attack on the enolate. | wikipedia.orgsigmaaldrich.com |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective Alkylation | The auxiliary forms a chiral amide whose enolate reacts with high facial selectivity. | wikipedia.orgharvard.edu |

Enantioselective Catalysis in the Formation of the Stereogenic Center

The creation of a stereogenic center at the C3 position of the hexane chain in this compound and its derivatives is a key challenge in their asymmetric synthesis. Enantioselective catalysis offers a powerful strategy to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other. Various catalytic systems have been explored to achieve high enantioselectivity in reactions that establish this chiral center.

One prominent approach involves the use of chiral catalysts in hydrogenation and transfer hydrogenation reactions. For instance, organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a significant strategy. knipechem.co.ukprinceton.edu Chiral amines, such as imidazolidinones, can activate α,β-unsaturated aldehydes towards enantioselective conjugate addition of nucleophiles. pkusz.edu.cn This method allows for the introduction of the phenyl group or other substituents at the β-position with high enantiomeric excess (ee). The catalyst forms a transient iminium ion with the aldehyde, which then directs the incoming nucleophile to one face of the molecule, thereby establishing the stereocenter. pkusz.edu.cn The judicious choice of the catalyst's chirality (R or S) can determine the absolute configuration of the product. pkusz.edu.cn

Another powerful technique is asymmetric counteranion-directed catalysis (ACDC), where a chiral anion pairs with a cationic intermediate to control the stereochemical outcome. princeton.edu This strategy has been successfully applied in transfer hydrogenation reactions. Furthermore, chiral phosphoric acids have been demonstrated to be effective catalysts in the enantioselective synthesis of complex molecules containing chiral centers. mdpi.com

Kinetic resolution, often enzyme-mediated, represents another avenue for obtaining enantiomerically enriched compounds. In this process, a racemic mixture is subjected to a reaction where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate or the chiral product. Lipases are commonly employed for this purpose through selective acyl transfer.

Table 1: Examples of Enantioselective Catalysis Strategies

| Catalytic Strategy | Catalyst Type | Key Feature | Potential Application for this compound |

| Organocatalysis | Chiral Amines (e.g., Imidazolidinones) | Formation of chiral iminium ions. pkusz.edu.cn | Enantioselective conjugate addition to α,β-unsaturated aldehydes. pkusz.edu.cn |

| Asymmetric Counteranion-Directed Catalysis (ACDC) | Chiral Anions | Ion-pairing to direct stereoselectivity. princeton.edu | Enantioselective transfer hydrogenation. princeton.edu |

| Chiral Acid Catalysis | Chiral Phosphoric Acids | Protonation and activation of substrates. mdpi.com | Asymmetric synthesis of precursors to this compound derivatives. mdpi.com |

| Kinetic Resolution | Enzymes (e.g., Lipases) | Enantioselective reaction of one enantiomer in a racemic mixture. | Resolution of racemic precursors to this compound. |

Diastereoselective Transformations Leading to this compound Stereoisomers

When a molecule contains more than one stereocenter, the synthesis must control the relative configuration between them, leading to specific diastereomers. For derivatives of this compound with an additional stereocenter, diastereoselective transformations are crucial.

One established method for achieving high diastereoselectivity is through enolate chemistry. For example, the hydroxylation of a chiral enolate can proceed with high diastereoselectivity due to steric hindrance directing the incoming electrophile to the less hindered face. nsf.gov This has been demonstrated in the synthesis of complex molecules where a hydroxyl group is introduced adjacent to an existing stereocenter, achieving a high anti selectivity. nsf.gov The choice of reagents and reaction conditions, such as the use of specific oxaziridines as electrophilic hydroxylating agents, is critical in controlling the diastereomeric outcome. nsf.gov

Organocatalysis also plays a significant role in diastereoselective reactions. By employing a single chiral catalyst, it is possible to control multiple stereocenters in a cascade reaction. pkusz.edu.cn For instance, after an initial enantioselective conjugate addition, the resulting chiral intermediate can undergo a subsequent diastereoselective reaction, all mediated by the same catalyst. This approach allows for the construction of multiple stereocenters with high levels of both enantioselectivity and diastereoselectivity. pkusz.edu.cn

The synthesis of specific diastereomers of substituted phenylhexane derivatives has been reported in the context of creating biologically active molecules. For example, the diastereoselective synthesis of (2S,3R,4S)-2-amino-1-cyclohexyl-6-methylheptane-3,4-diol, which shares a structural motif with substituted phenylhexanes, highlights the importance of controlling multiple stereocenters. Similarly, the synthesis of (3S,4S)-3-amino-4-mercapto-6-phenyl-hexane-1-sulfonic acid was achieved through an asymmetric synthesis designed to control the relative stereochemistry. researchgate.net

Table 2: Methods for Diastereoselective Synthesis

| Method | Key Principle | Example Application |

| Enolate Hydroxylation | Steric control of electrophilic attack on a chiral enolate. nsf.gov | Synthesis of anti-dihydroxy compounds. nsf.gov |

| Organocatalytic Cascade Reactions | A single chiral catalyst mediates sequential stereoselective transformations. pkusz.edu.cn | Formation of 3,3'-disubstituted propanals with high syn:anti ratios. pkusz.edu.cn |

| Substrate-Controlled Reactions | An existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. | Synthesis of specific diastereomers of amino-diol derivatives. |

Sustainable and Green Chemistry Approaches in Phenylhexane Synthesis

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. These principles are being applied to the synthesis of this compound and its derivatives.

Photocatalytic and Electrocatalytic Pathways to Phenylhexanes

Photocatalysis and electrocatalysis offer milder and more sustainable alternatives to traditional synthetic methods. oaepublish.comnih.gov These techniques often operate at room temperature and can utilize light or electricity as clean energy sources.

Photocatalysis harnesses light energy to drive chemical reactions. beilstein-journals.org Organic dyes and semiconductor materials are commonly used as photocatalysts. oaepublish.combeilstein-journals.org For instance, photocatalytic processes can generate radical intermediates under mild conditions, which can then participate in C-C bond-forming reactions. beilstein-journals.org The synthesis of phenanthrenes, which are structurally related to phenyl-substituted alkanes, has been achieved through photocatalytic radical cyclizations. beilstein-journals.org While direct photocatalytic synthesis of this compound is not widely documented, the underlying principles of photocatalytic C-C bond formation are applicable. For example, the photocatalytic hydroalkylation of alkenes can create adjacent stereocenters in a single step. mdpi.com

Electrocatalysis uses an electric potential to drive oxidation and reduction reactions. This method can replace harsh chemical oxidants and reductants, leading to cleaner reaction profiles. nih.gov Heterogeneous catalysts are often employed in electro-organic synthesis to improve efficiency and facilitate catalyst recovery. nih.gov The electrocatalytic oxidation of alcohols and reduction of various functional groups are well-established processes. nih.gov For example, nickel-based electrocatalysts have been developed for the synthesis of hydropyranones from biomass-derived furfuryl alcohols, demonstrating the potential of electrocatalysis in transforming renewable feedstocks into valuable chemicals. nsf.gov

Table 3: Comparison of Photocatalytic and Electrocatalytic Methods

| Method | Energy Source | Key Advantages | Potential Application for Phenylhexanes |

| Photocatalysis | Visible or UV light | Mild reaction conditions, generation of reactive intermediates. oaepublish.combeilstein-journals.org | Radical-mediated C-C bond formation. mdpi.combeilstein-journals.org |

| Electrocatalysis | Electricity | Avoids stoichiometric chemical reagents, high atom economy. nih.gov | Oxidation/reduction of functional groups in precursors. nih.gov |

Biocatalytic Transformations (e.g., Enzymatic Stereoselective Synthesis)

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, aqueous conditions. This approach is a cornerstone of green chemistry.

Enzymes such as lipases and ketoreductases are highly effective in the enantioselective synthesis of chiral molecules. For instance, cytochrome P450 enzymes can be engineered to perform selective hydroxylations on non-activated C-H bonds, offering a direct route to functionalized derivatives. The enzymatic synthesis of amino diols and amino polyols has been demonstrated through a three-component strategy combining an aldol reaction catalyzed by D-fructose-6-phosphate aldolase (B8822740) (FSA) with a reductive amination catalyzed by an imine reductase (IRED). researchgate.netcsic.es This chemo-enzymatic cascade allows for the stereoselective formation of multiple chiral centers in a single pot. researchgate.net

The PigD enzyme has been shown to catalyze the conversion of (E)-4-phenylbut-3-en-2-one to (R)-3-phenylhexane-2,5-dione with high enantiomeric excess (>99% ee). google.com This demonstrates the potential of enzymes to create the specific stereochemistry desired in derivatives of this compound.

Table 4: Examples of Biocatalytic Transformations

| Enzyme Type | Reaction Type | Substrate Example | Product Example |

| Cytochrome P450 | Hydroxylation | 1-phenylhexane-1,3-dione | 6-hydroxy-1-phenylhexane-1,3-dione. |

| D-fructose-6-phosphate aldolase (FSA) & Imine Reductase (IRED) | Aldol reaction & Reductive amination | 2-phenylacetaldehyde, hydroxybutanone, amine | 4-phenylhexane-2,3-diol derivative. researchgate.netcsic.es |

| PigD | Michael-type addition | (E)-4-phenylbut-3-en-2-one | (R)-3-phenylhexane-2,5-dione. google.com |

Solvent-Free and Atom-Economical Syntheses

A key goal of green chemistry is to maximize atom economy, which is a measure of how efficiently reactants are converted into the desired product. libretexts.org Solvent-free reactions and atom-economical transformations are central to achieving this goal.

Solvent-free reactions , often conducted using mechanochemistry (e.g., ball-milling) or under microwave irradiation, can reduce solvent waste and sometimes accelerate reaction rates. For example, the synthesis of diones structurally similar to precursors of this compound derivatives has been achieved using solvent-free methods under microwave irradiation.

Atom-economical reactions are those where most of the atoms from the reactants are incorporated into the final product. Addition reactions are inherently atom-economical. For example, the gold-catalyzed reaction of 1,6-enynes with hydrosilanes is an atom-economical method for constructing bicyclic silanes. rsc.org Similarly, the photochemical sulfonylimination of alkenes represents a direct and atom-economic synthesis of β-amino sulfone derivatives. organic-chemistry.org While not directly applied to this compound, these methodologies showcase the potential for developing more sustainable synthetic routes. The alkylation of benzene with 1-hexene to produce 2- and this compound is another example of an addition reaction with high atom economy. researchgate.net

Detailed Studies of Electrophilic Aromatic Substitution on the Phenyl Moiety

The reactivity of the phenyl group in this compound is governed by the principles of electrophilic aromatic substitution (EAS). The substituent, a hexan-3-yl group, is a simple alkyl group. Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This activation occurs through an inductive effect, where the alkyl group donates electron density into the π system of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com

The activating nature of the hexan-3-yl group also directs the position of substitution. All activating groups are ortho, para-directors, meaning that incoming electrophiles will preferentially substitute at the positions ortho (C2, C6) and para (C4) to the alkyl group. libretexts.orgyoutube.comlibretexts.org This regioselectivity is explained by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. When substitution occurs at the ortho or para positions, a resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the alkyl group. This tertiary carbocation is stabilized by the electron-donating alkyl group, lowering the activation energy for its formation compared to the intermediate for meta-substitution. youtube.comlibretexts.org

A classic example of this type of reaction is Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comchemguide.co.uk This reaction is synthetically valuable as the resulting ketone is less reactive than the starting alkylbenzene, preventing further substitutions. libretexts.org The ketone can then be reduced to an alkyl group if desired. chemguide.co.uk Conversely, Friedel-Crafts alkylation with alkyl halides is often less synthetically useful due to the possibility of carbocation rearrangements and polyalkylation, as the alkylated product is more reactive than the starting material. libretexts.orglibretexts.org Historical data from "Organic Reactions" demonstrates the formation of this compound via Friedel-Crafts type reactions. sciencemadness.org

| Reactants | Catalyst | Product(s) | Yield (%) | Reference |

| Benzene + 3-Hexene | H₂SO₄ | This compound | 24 | sciencemadness.org |

| Benzene + 3-Hexanol | H₂SO₄ | This compound | 50 | sciencemadness.org |

| Benzene + 3-Chlorohexane | AlCl₃ | This compound | 59 | sciencemadness.org |

This table presents historical data on the synthesis of this compound via Friedel-Crafts type reactions.

Functionalization of the Aliphatic Chain: Regioselectivity and Stereocontrol

Functionalizing the saturated aliphatic chain of this compound presents a significant challenge due to the strength and low reactivity of sp³ C-H bonds. rsc.org Modern synthetic methods utilize transition-metal catalysts to achieve selective C-H activation. nih.gov The regioselectivity of such reactions on an alkylbenzene is influenced by the position relative to the phenyl ring. The general reactivity order for C-H bonds is benzylic > tertiary > secondary > primary. In this compound, the phenyl group is attached to a secondary carbon (C3), meaning there are no benzylic C-H bonds. The molecule possesses a tertiary C-H bond at the C3 position, and secondary C-H bonds at the C2 and C4 positions, which are electronically similar, making selective functionalization difficult.

Despite these challenges, catalytic systems have been developed that can differentiate between C-H bonds. For example, rhodium(II) carboxylate catalysts have been used for the selective intermolecular amination of unactivated C-H bonds, including homobenzylic positions (C-H bonds on the carbon adjacent to a benzylic carbon), which are present in this compound at the C2 and C4 positions. scribd.com Furthermore, patent literature describes the use of cationic aluminum complexes to catalyze the reaction of benzene with 1-hexene, which produces a mixture of 2-phenylhexane (B3054429) and this compound, demonstrating C-H activation and C-C bond formation to generate the phenylalkane skeleton. googleapis.com

| Reactants | Catalyst System | Product Ratio | Reference |

| Benzene + 1-Hexene | Cationic Aluminum Complex | 2-Phenylhexane : this compound = 70 : 30 | googleapis.com |

This table shows the product distribution from a catalytic C-H activation/alkylation reaction.

The oxidation of the aliphatic chain of this compound can be achieved using various catalytic systems. Detailed kinetic models for the oxidation of large alkylbenzenes, such as n-hexylbenzene, show that the presence of a long alkyl chain enhances low-temperature reactivity. researchgate.net This is attributed to a decreased influence of resonance-stabilized benzylic radicals, which are not formed from this compound. researchgate.net Catalytic systems, such as vanadyl species supported on silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂-VO²⁺), have been shown to selectively oxidize various alkylbenzenes at room temperature using t-butyl hydroperoxide as the oxidant. rsc.org A patent also mentions this compound as a suitable promoter for the cobalt-catalyzed oxidation of methylaromatic hydrocarbons, indicating its participation in oxidative reaction cycles. google.com

Reductive transformations of this compound primarily involve the aromatic ring. While the aliphatic chain is already saturated, the phenyl group can be reduced under specific conditions. For example, a Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) would reduce the aromatic ring to a non-conjugated diene, yielding 3-(cyclohexa-1,4-dien-1-yl)hexane. Further catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) would lead to the complete saturation of the ring, forming 3-cyclohexylhexane.

C-H Activation Strategies for Phenylhexane Derivatization

Radical-Mediated Reactions Involving this compound

Radical reactions proceed via a three-step mechanism: initiation, propagation, and termination. savemyexams.comnumberanalytics.com In the context of this compound, radical abstraction of a hydrogen atom from the aliphatic chain would be the key propagation step. The stability of the resulting alkyl radical determines the regioselectivity. The order of radical stability is tertiary > secondary > primary. Therefore, the tertiary C-H bond at the C3 position of this compound is the most likely site for radical abstraction, followed by the secondary C-H bonds at C2, C4, and C5.

High-temperature pyrolysis of alkylbenzenes is known to proceed through radical mechanisms, leading to the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net Experimental studies have measured the reaction rate constants of this compound with the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), providing direct kinetic data on its radical reactivity. annualreviews.org

Kinetic and Thermodynamic Aspects of this compound Transformations

The thermodynamic properties of a reaction determine the position of equilibrium and the relative stability of products, while kinetic factors determine the reaction rate. researchgate.net Critically evaluated thermophysical data for this compound, such as enthalpy and entropy, are available from sources like the National Institute of Standards and Technology (NIST). nist.gov

| Property | Value | Units | Temperature (K) | Reference |

| Molar Mass | 162.276 | g·mol⁻¹ | - | wikipedia.org |

| Normal Boiling Point | 490.9 | K | - | nist.gov |

| Enthalpy of Vaporization | 47.9 | kJ·mol⁻¹ | 490.9 K | nist.gov |

| Ideal Gas Enthalpy | 145.42 | kJ·mol⁻¹ | 298.15 K | nist.gov |

| Ideal Gas Entropy | 487.31 | J·mol⁻¹·K⁻¹ | 298.15 K | nist.gov |

This table presents selected thermodynamic and physical properties of this compound.

Understanding the detailed mechanism of a chemical transformation requires analyzing the potential energy surface, including the structures of transition states and intermediates. nih.gov Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for these investigations. sapub.org For example, DFT calculations have been used to determine the Gibbs free energy for the sulfonation of long-chain alkylbenzenes, showing that para-substitution is thermodynamically preferred. sapub.org

For radical reactions, kinetic modeling using methods like Variable Reaction Coordinate Transition State Theory (VRC-TST) and RRKM-ME (Rice-Ramsperger-Kassel-Marcus Master Equation) calculations can be employed to determine temperature- and pressure-dependent rate constants and product branching ratios. researchgate.net Such studies provide a deep understanding of the reaction coordinates and help predict the outcomes of complex chemical processes involving molecules like this compound. researchgate.netnih.gov

Influence of Substituents and Reaction Conditions on Reactivity

The reactivity of this compound is significantly governed by the interplay of reaction conditions and the electronic and steric nature of any substituents on either the phenyl ring or the hexane chain. These factors dictate the pathway, rate, and outcome of chemical transformations, such as alkylation, acylation, and substitution reactions.

Detailed Research Findings

Research into the synthesis and reactions of phenylalkanes has provided substantial insight into how external and internal factors modulate reactivity. The formation of this compound itself, typically through the alkylation of benzene, is highly sensitive to the choice of catalyst and reactants.

The acid-catalyzed alkylation of benzene with various hexane precursors demonstrates a strong dependence on the catalyst and the structure of the alkylating agent. For instance, the reaction of benzene with n-propylcyclopropane in the presence of hydrogen fluoride (B91410) yields a mixture of hexylbenzene (B86705) isomers, with this compound being a major product. researchgate.net Similarly, Friedel-Crafts alkylations using different hexyl sources and Lewis acid catalysts result in varying yields of this compound, often accompanied by isomeric rearrangements. sciencemadness.orgmsu.edu The reaction of benzene with 1-chloropropane, for example, famously yields isopropylbenzene instead of n-propylbenzene, illustrating the tendency of the intermediate carbocation to rearrange to a more stable form; similar rearrangements are a key consideration in the synthesis of this compound. msu.edu

The following table summarizes the outcomes of benzene alkylation under different catalytic conditions, highlighting the formation of this compound among other isomers.

| Alkylating Agent | Catalyst/Acid | Temperature | Product(s) & Yield/Distribution | Reference |

| 1-Hexene | H₂SO₄ | - | This compound (59%) | sciencemadness.org |

| 1-Hexene | BF₃ | - | This compound (24%) | sciencemadness.org |

| 1-Chlorohexane | AlCl₃ | - | This compound (50%) | sciencemadness.org |

| n-Propylcyclopropane | Hydrogen Fluoride | Not specified | Mixture of ~41% 2-phenylhexane and ~46% this compound | researchgate.net |

The choice of catalyst is paramount, extending beyond simple Lewis or Brønsted acids to more complex heterogeneous systems like zeolites. In the alkylation of benzene with n-hexane, catalyst composition and reaction temperature are critical variables. researchgate.net Proton-type zeolites such as H-ZSM-5 tend to afford low selectivity towards the desired alkylated products. researchgate.net However, modification of these catalysts, for example with platinum, can significantly improve conversion and selectivity. researchgate.net In contrast, homogeneous super-strong acids like HF-SbF₅ can promote the reaction with high selectivity even at room temperature. researchgate.net

This table illustrates the effect of different catalysts on the alkylation of benzene with n-hexane.

| Catalyst System | Temperature | Conversion/Selectivity | Reference |

| H-ZSM-5 | High | Low selectivity, significant cracking | researchgate.net |

| Pt-modified ZSM-5 | 205°C | 30% conversion, 50% total selectivity for hexylbenzenes | researchgate.net |

| HF-SbF₅ | Room Temp. | High selectivity | researchgate.net |

The influence of substituents on the phenyl ring follows well-established principles of electrophilic aromatic substitution. Activating groups (e.g., alkyl, alkoxy) would be expected to increase the rate of reactions like nitration or acylation and direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups (e.g., nitro, carbonyl) would decrease the reaction rate and direct substitution to the meta position. msu.edu For Friedel-Crafts acylation, the reaction is generally only effective for aromatic systems that are at least as reactive as chlorobenzene, as the acylium ion electrophile is not exceptionally reactive. msu.edu

Substituents on the hexane chain can also exert a profound influence. Studies on derivatives such as 1,1,1-trifluoro-3-phenylhexane-2,5-dione show that reactivity is highly dependent on the reaction conditions. researchgate.net For example, the deacetalization of its precursor proceeds via different mechanistic pathways depending on the acid strength; milder conditions favor simple hydrolysis, whereas stronger acids can induce subsequent protonation and alternative reactions. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Stereochemical Assignment of 3 Phenylhexane

Cutting-Edge Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for probing the structure of molecules in solution. emory.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. emory.eduoup.com For a chiral molecule like 3-phenylhexane, advanced NMR methods are indispensable for a comprehensive stereochemical analysis.

Two-Dimensional NMR Experiments (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity

While one-dimensional (1D) NMR spectra provide foundational information, complex molecules often exhibit overlapping signals that are difficult to interpret. emerypharma.com Two-dimensional (2D) NMR experiments overcome this limitation by spreading the spectral information across two frequency axes, revealing correlations between different nuclei. blogspot.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, COSY would reveal the connectivity within the hexyl chain and any couplings between the benzylic proton and the phenyl ring protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining spatial proximity between protons that are close in space but not necessarily connected through bonds. libretexts.org This is based on the Nuclear Overhauser Effect (NOE), where the spin relaxation of one nucleus influences another nearby nucleus. For this compound, NOESY can help to define the preferred conformation of the hexyl chain relative to the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. blogspot.comlibretexts.org An HSQC spectrum of this compound would provide a clear map of which protons are bonded to which carbon atoms, greatly aiding in the assignment of the carbon skeleton.

| 2D NMR Experiment | Information Provided | Application to this compound |

| COSY | ¹H-¹H scalar coupling | Establishes connectivity of protons in the hexyl chain. |

| NOESY | ¹H-¹H spatial proximity | Determines conformational preferences of the hexyl chain relative to the phenyl ring. |

| HSQC | One-bond ¹H-¹³C correlation | Assigns protons to their directly attached carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlation | Confirms the connection between the phenyl ring and the hexyl chain and the overall carbon framework. |

Chiral Shift Reagents and Enantiomeric Excess Determination via NMR

For a chiral compound like this compound, a standard NMR spectrum of a racemic mixture (a 50:50 mix of both enantiomers) will be indistinguishable from that of a single enantiomer. To differentiate between enantiomers and determine the enantiomeric excess (ee) of a sample, chiral auxiliary agents are employed.

Chiral Shift Reagents (CSRs) are paramagnetic lanthanide complexes that can reversibly bind to the molecule being analyzed. thieme-connect.de This interaction forms transient diastereomeric complexes, which have different NMR spectra. As a result, the signals corresponding to the two enantiomers of this compound will be shifted to different extents, allowing for their individual integration and the calculation of the enantiomeric excess. thieme-connect.de Lanthanide chelates, particularly those with fluorinated β-diketonate ligands, are often used due to their enhanced solubility and ability to form stable complexes. thieme-connect.de

Chiral Derivatizing Agents (CDAs) offer another approach. These are chiral molecules that react with the analyte to form stable diastereomers. researchgate.net The resulting diastereomers have distinct NMR spectra, enabling the determination of the original enantiomeric composition.

Dynamic NMR Spectroscopy for Conformational Studies

Molecules are not static entities; they undergo various dynamic processes, such as bond rotations and ring inversions. ucl.ac.uk Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe the effects of these dynamic processes on the NMR signals. ucl.ac.ukunibas.it

For this compound, rotation around the C-C bonds of the hexyl chain and the bond connecting the phenyl group to the chain leads to different conformers. At room temperature, these rotations are typically fast on the NMR timescale, and the observed spectrum is an average of all conformers. ucl.ac.uk However, by lowering the temperature, it may be possible to slow down these rotations to the point where the signals for individual conformers can be resolved. researchgate.netunibas.it This allows for the study of the relative populations of different conformers and the energy barriers between them.

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR with chiral auxiliaries can determine enantiomeric excess, it does not typically reveal the absolute configuration (the actual R or S designation) of the chiral center. For this, chiroptical spectroscopy techniques are essential. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org

Circular Dichroism (CD) Spectroscopy and its Application to Phenylhexanes

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org An optically active molecule will absorb one polarization more strongly than the other, resulting in a CD spectrum. libretexts.org The sign and magnitude of the CD signal (often reported as molar ellipticity) are highly sensitive to the molecule's three-dimensional structure. libretexts.orguq.edu.au

For phenylalkanes like this compound, the electronic transitions of the phenyl chromophore are made optically active by the chiral environment of the rest of the molecule. The resulting CD spectrum can be used to determine the absolute configuration by comparing the experimental spectrum to either the spectra of related compounds with known configurations or to spectra predicted by quantum chemical calculations.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Elucidation of Molecular Fragments and Isomers

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful analytical tools for the structural elucidation of organic molecules like this compound. thermofisher.com HRMS provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition with a high degree of confidence. thermofisher.com For this compound, HRMS can confirm the molecular formula C₁₂H₁₈ by measuring its monoisotopic mass with high precision (calculated as 162.140851 g/mol ). epa.gov

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, typically to characterize the fragmentation pathways of a selected ion. wikipedia.orgslideshare.net In a typical MS/MS experiment, ions of a specific mass-to-charge (m/z) ratio, known as precursor ions, are selected in the first stage of mass spectrometry (MS1). wikipedia.org These selected ions are then fragmented through processes like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second stage of mass spectrometry (MS2). wikipedia.org This process provides detailed structural information and allows for the differentiation of isomers that might produce similar initial mass spectra. avantiresearch.comvaia.com

In the context of this compound, MS/MS is crucial for distinguishing it from its structural isomers, such as 2-phenylhexane (B3054429). While both compounds have the same molecular weight, their fragmentation patterns upon electron impact ionization differ. amazonaws.com The analysis of these fragments helps in the unambiguous identification of each isomer. For instance, the electron impact mass spectrum of this compound can be clearly distinguished from that of 2-phenylhexane based on the relative abundances of key fragment ions. amazonaws.com The fragmentation of the molecular ion (M+) of this compound (m/z 162) proceeds through characteristic pathways, such as benzylic cleavage.

Table 1: Differentiating Isomers of Phenylhexane by Mass Spectrometry This table is generated based on the principles of mass spectrometry and documented fragmentation patterns for related structures.

| Feature | This compound | 2-Phenylhexane | Reference |

|---|---|---|---|

| Molecular Ion (M+) | m/z 162 | m/z 162 | amazonaws.com |

| Primary Fragmentation | Loss of a propyl radical (•C₃H₇) | Loss of a butyl radical (•C₄H₉) | amazonaws.com |

| Resulting Key Fragment | m/z 119 | m/z 105 | amazonaws.com |

| Base Peak | m/z 91 (Tropylium ion) | m/z 91 (Tropylium ion) | amazonaws.com |

| Distinguishing Feature | Different relative intensities of fragment ions allow for clear differentiation. | Different relative intensities of fragment ions allow for clear differentiation. | amazonaws.com |

Advanced Chromatographic Methodologies for Enantiomeric and Diastereomeric Resolution

As this compound possesses a chiral center at the third carbon atom, it exists as a pair of enantiomers, (R)-3-phenylhexane and (S)-3-phenylhexane. The separation of these enantiomers, known as chiral resolution, is essential for studying their individual properties. uni-muenchen.de Advanced chromatographic techniques are the most effective methods for achieving this separation. csfarmacie.cz

Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are cornerstone techniques for separating enantiomers. uni-muenchen.de Both methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. uni-muenchen.de

Chiral Gas Chromatography (GC) utilizes capillary columns coated with a CSP. gcms.cz These CSPs are often based on derivatized cyclodextrins. gcms.cz Chiral GC offers very high separation efficiency, sensitivity, and often rapid analysis times. uni-muenchen.de The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for optimizing the resolution of the enantiomers. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for enantiomeric separations. csfarmacie.czphenomenex.com A vast array of CSPs are commercially available, broadly categorized as Pirkle-type, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), and others. csfarmacie.czscas.co.jp The separation can be performed in either normal-phase (using nonpolar solvents like hexane) or reversed-phase mode, depending on the nature of the analyte and the CSP. csfarmacie.cz The development of a chiral HPLC method involves screening different combinations of columns and mobile phases to find the optimal conditions for resolving the enantiomers of this compound. dujps.com The use of chiral HPLC has been demonstrated for closely related structures, such as (3S)-3-Phenylhexane-1,5-diol, indicating its direct applicability for this compound.

Table 2: Comparison of Chiral GC and Chiral HPLC for Enantiomeric Resolution This table provides a general comparison of the two techniques.

| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | References |

|---|---|---|---|

| Principle | Separation of volatile compounds in the gas phase using a chiral stationary phase. | Separation of compounds in the liquid phase using a chiral stationary phase. | gcms.cz, csfarmacie.cz |

| Typical CSPs | Derivatized cyclodextrins. | Polysaccharide derivatives, Pirkle-type phases, proteins. | gcms.cz, scas.co.jp |

| Mobile Phase | Inert carrier gas (e.g., He, N₂). | Liquid solvents (e.g., hexane (B92381)/isopropanol, acetonitrile/water). | uni-muenchen.de, csfarmacie.cz |

| Advantages | High resolution, high sensitivity, fast analysis. | Wide applicability, broad range of available CSPs, preparative scale possible. | uni-muenchen.de, phenomenex.com |

| Limitations | Analyte must be volatile and thermally stable. | Lower efficiency than GC, higher solvent consumption. | sigmaaldrich.com, lcms.cz |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, combining some of the best features of both GC and HPLC. lcms.czselvita.com SFC typically uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a small amount of an organic modifier like an alcohol. libretexts.org

Supercritical CO₂ has low viscosity and high diffusivity, which allows for high flow rates and rapid separations without a significant loss in efficiency, making SFC generally faster than HPLC. selvita.comlibretexts.org The technique is particularly well-suited for chiral separations and often employs the same types of chiral stationary phases used in HPLC. lcms.czchromatographyonline.com The ability to independently adjust temperature, pressure, and modifier content provides a high degree of flexibility in method development. libretexts.org

Furthermore, SFC is considered a "green" technology because it significantly reduces the consumption of toxic organic solvents compared to normal-phase HPLC. selvita.comshimadzu.com For the enantiomeric resolution of this compound, SFC offers a rapid, efficient, and environmentally friendly alternative to traditional chromatographic methods. lcms.cz Studies on other alkylbenzenes have demonstrated the utility of supercritical fluids in their analysis. acs.org

Table 3: Advantages of Supercritical Fluid Chromatography (SFC) for Chiral Separations This table summarizes the key benefits of using SFC.

| Advantage | Description | References |

|---|---|---|

| High Speed | The low viscosity of the supercritical CO₂ mobile phase allows for higher flow rates and shorter analysis times compared to HPLC. | selvita.com |

| High Efficiency | High solute diffusivity leads to efficient mass transfer between the mobile and stationary phases, resulting in sharp peaks and good resolution. | lcms.cz |

| Green Chemistry | The use of CO₂ as the primary mobile phase drastically reduces the consumption of organic solvents. | selvita.com, shimadzu.com |

| Versatility | Compatible with a wide range of chiral stationary phases used in HPLC and suitable for both analytical and preparative scale separations. | chromatographyonline.com, selvita.com |

Computational and Theoretical Investigations on 3 Phenylhexane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations offer a powerful lens through which the electronic structure and bonding of 3-phenylhexane can be meticulously examined. These ab initio methods, which are derived from first principles, solve the electronic Schrödinger equation to provide a detailed picture of electron distribution and molecular orbitals without reliance on empirical parameters. wikipedia.org

At the heart of these investigations is the application of methods like Hartree-Fock (HF) and post-Hartree-Fock methods. wikipedia.org The HF method provides a foundational approximation by considering each electron in the mean field of all others. wikipedia.org For a more refined analysis that accounts for electron correlation, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory are employed, offering higher accuracy at a greater computational expense. numberanalytics.comnumberanalytics.com

Density Functional Theory (DFT) has emerged as a widely used and computationally efficient alternative for studying the electronic structure of molecules like this compound. numberanalytics.comsioc-journal.cn DFT methods, with functionals such as B3LYP, are known for providing a good balance between accuracy and computational cost, making them suitable for geometry optimizations and frequency analyses. d-nb.infomdpi.com The choice of basis set, which is a set of functions used to build molecular orbitals, is crucial for the accuracy of these calculations. jetir.org Pople-style basis sets, such as 6-31G*, and more extensive sets like 6-311+G(d,p), are commonly used to achieve reliable results. mdpi.comjetir.orgnih.gov

Through these calculations, key aspects of this compound's electronic character can be elucidated. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's reactivity. In related phenylalkanes, the LUMO is often localized on the phenyl ring, indicating its susceptibility to electrophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, hybridization, and delocalization effects within the molecule, offering a quantitative description of the bonding interactions between the phenyl group and the hexane (B92381) chain. nih.gov The electronegativity of the atoms, a concept developed by Linus Pauling, also plays a role in determining the polarity of the bonds within the molecule. libretexts.org

Conformational Analysis and Energy Landscape Mapping of this compound

The flexibility of the hexane chain in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Conformational analysis of this compound typically begins with a broad search using molecular mechanics (MM). mdpi.combas.bg MM methods utilize classical force fields, such as MMFF, to rapidly calculate the potential energy of a molecule as a function of its geometry. mdpi.com This allows for an efficient exploration of the vast conformational space to identify low-energy conformers. bas.bg

Following the initial MM search, the identified low-energy conformations are subjected to more accurate quantum mechanical calculations, most commonly using Density Functional Theory (DFT). mdpi.com Functionals like B3LYP and M06, paired with appropriate basis sets such as 6-31G*, are frequently employed to optimize the geometries and calculate the relative energies of the conformers with greater precision. mdpi.comnih.gov The choice of DFT functional can be important, as different functionals may yield slightly different energy orderings for the conformers. mdpi.com For instance, in studies of similar flexible molecules, it has been shown that different computational methods can sometimes lead to different predictions for the lowest-energy conformation. mdpi.com

A more detailed understanding of the conformational landscape can be achieved by mapping the potential energy surface (PES). libretexts.org A PES is a graphical or mathematical representation of a molecule's energy as a function of its geometric parameters. For this compound, this would involve systematically varying key dihedral angles along the hexane chain and at the point of attachment to the phenyl ring and calculating the energy at each point.

The goal of this process is to locate the global minimum—the conformation with the absolute lowest energy—as well as other local minima and the transition states that connect them. mathworks.comarxiv.orgmdpi.com Various algorithms, such as simulated annealing and particle swarm optimization, can be employed to search for the global minimum on the complex PES of a flexible molecule. The results of these scans provide a comprehensive map of the molecule's conformational preferences and the energy barriers for rotation around its single bonds.

Molecular Mechanics and Density Functional Theory (DFT) Approaches

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound and its interactions with its environment over time. ethz.ch By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions with surrounding solvent molecules. ethz.ch

When studying a molecule like this compound in solution, it is crucial to account for the effects of the solvent. ethz.chresearchgate.net This can be done either by explicitly including solvent molecules in the simulation box or by using an implicit solvation model. ethz.ch Explicit solvent simulations provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding (though not directly applicable to this compound) and van der Waals forces. skoltech.ru However, they are computationally more demanding. ethz.ch

Implicit solvation models, such as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net These models are computationally less expensive and can effectively capture the average electrostatic effects of the solvent on the solute. researchgate.net The choice between explicit and implicit solvation depends on the specific research question and available computational resources. For instance, understanding the specific arrangement of solvent molecules around the phenyl ring versus the alkyl chain would necessitate an explicit solvent model. stanford.edu Studies have shown that solvent friction can propagate through a molecule, influencing its internal dynamics, an effect best captured by explicit solvent simulations. nih.gov

Predictive Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods can be used to predict various spectroscopic properties of this compound, providing valuable information for its characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. chemaxon.comnmrdb.org Computational approaches for predicting NMR shifts often involve DFT calculations of the magnetic shielding tensors. nih.gov Machine learning models, trained on large datasets of experimental and calculated shifts, have also emerged as powerful tools for accurate NMR prediction. nih.govresearchgate.net These methods can differentiate between chemically distinct protons and carbons in the this compound molecule, such as those on the phenyl ring versus the different positions on the hexane chain. chemaxon.com

Circular Dichroism (CD) Spectra: While this compound itself is achiral, if a chiral center were introduced, for example, creating (R)-3-phenylhexane or (S)-3-phenylhexane, Circular Dichroism (CD) spectroscopy would be a valuable tool for its stereochemical analysis. Computational methods, particularly time-dependent DFT (TD-DFT), can predict the CD spectrum of a chiral molecule. mdpi.comnih.gov These calculations can help in assigning the absolute configuration of a chiral center by comparing the predicted spectrum with the experimental one. mdpi.com The predicted spectrum is generated by calculating the rotational strengths of electronic transitions. mdpi.com

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and the high-energy transition state that connects them. numberanalytics.comtau.ac.ilrowansci.com

Density Functional Theory (DFT) is a cornerstone for these investigations, allowing for the optimization of the geometries of stationary points (reactants, products, and transition states) and the calculation of their relative energies. numberanalytics.comsioc-journal.cn This information is used to determine the activation energy of the reaction, which is a key factor in its rate. rowansci.com

Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the transition state structure. tau.ac.il Once a transition state is found, frequency calculations are performed to confirm that it is a first-order saddle point on the PES, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. uni-muenchen.de Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the desired reactants and products. d-nb.infosmu.edu

For reactions of this compound, such as electrophilic aromatic substitution on the phenyl ring or free-radical halogenation on the hexane chain, these computational methods can provide a detailed, step-by-step understanding of the bond-breaking and bond-forming processes. This allows for the evaluation of competing reaction pathways and provides insights into the factors that control the reaction's outcome. smu.eduarxiv.org

Applications of 3 Phenylhexane and Its Derivatives in Specialized Chemical Research

Role as a Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are essential in modern organic synthesis, particularly for the creation of enantiomerically pure pharmaceuticals and other biologically active molecules. researchgate.netsigmaaldrich.com The stereocenter at the third carbon of the hexane (B92381) chain in 3-phenylhexane makes it and its derivatives valuable as chiral starting materials.

Derivatives of this compound, such as this compound-3,4-diol, are recognized for their potential as chiral building blocks in asymmetric synthesis. lookchem.com The presence of multiple chiral centers in such derivatives provides a scaffold for the construction of complex molecular architectures with specific stereochemistry. For instance, the synthesis of optically active 3-phenyllactate (B1230591) derivatives highlights the importance of phenyl-containing chiral structures in generating enantioenriched compounds. researchgate.net The strategic use of these building blocks allows for the stereoselective synthesis of target molecules, which is a critical aspect of drug development and the creation of other specialized chemicals. hilarispublisher.com

The synthesis of complex molecules often involves the use of intermediates that can be elaborated into the final product. 3-Methyl-3-phenylhexane-2,5-dione, a derivative of this compound, serves as an intermediate in the synthesis of more complex organic molecules due to its reactive diketone functional groups. smolecule.com Similarly, 6-phenylhexane-2,4-dione (B8703670) is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai The ability to introduce a phenyl group at a specific chiral center within a hexane chain is a key advantage offered by these building blocks.

Utilisation in Ligand Design for Asymmetric Catalysis (Non-Biological Applications)

Asymmetric catalysis relies heavily on the design of chiral ligands that can effectively transfer stereochemical information to a substrate during a chemical reaction. While this compound itself is not typically a ligand, its derivatives are explored in ligand design for non-biological catalytic applications. The development of novel chiral ligands is a central theme in advancing asymmetric catalysis. researchgate.netmdpi.com

The core principle involves creating a chiral environment around a metal center to control the stereochemical outcome of a reaction. Bipyridine derivatives, for example, are extensively used as ligands in transition-metal catalysis. mdpi.com The synthesis of such ligands can be influenced by the steric and electronic properties of their precursors. The structural framework of this compound derivatives can be incorporated into more complex ligand structures to influence the catalyst's performance.

The effectiveness of a chiral ligand is often determined by its ability to create a well-defined and sterically hindered active site. nih.gov Research in this area focuses on developing ligands that can be fine-tuned to achieve high enantioselectivity for specific transformations. peerj.comacademie-sciences.fr For instance, the development of bifunctional phosphine (B1218219) ligands has been a significant advancement in gold-catalyzed asymmetric reactions. mdpi.com The modular nature of these ligands allows for systematic modification, and a this compound moiety could potentially be incorporated to modulate the ligand's properties. The ultimate goal is to create catalysts that are not only highly selective but also robust and applicable to a wide range of substrates. nih.govnih.gov

Exploration in Materials Science and Polymer Chemistry

The incorporation of specific molecular fragments into polymers can significantly influence their physical and chemical properties. Derivatives of this compound have been explored in materials science and polymer chemistry for their potential to impart unique characteristics to new materials. ontosight.ailookchem.com

Polymers containing phenyl groups can exhibit interesting properties due to aromatic interactions, such as π-stacking, which can affect the polymer's structure and morphology. mdpi.com The study of nucleobase-containing polymers, for example, highlights how specific interactions between side chains can be used to control self-assembly and material properties. mdpi.com While not a nucleobase, the phenyl group of a this compound derivative can participate in similar non-covalent interactions.

Research in this area often involves the synthesis of monomers containing the desired functional group, followed by polymerization. For instance, 5-methyl-1-phenylhexane-1,3-dione (B84825) is used in the production of polymers and resins, where it can act as a cross-linking agent or a stabilizer. The development of polymers with intrinsic microporosity (PIMs) is another area where the specific shape and rigidity of monomers are crucial. azolifesciences.com The inclusion of a this compound-based unit could potentially influence the packing of polymer chains and thus the material's porosity and other bulk properties.

Reference Compound in Analytical Method Development

Accurate identification and quantification of chemical compounds are fundamental to many areas of scientific research. This compound and its isomers serve as reference compounds in the development and validation of analytical methods, particularly in chromatography and mass spectrometry. ontosight.ai

In gas chromatography-mass spectrometry (GC-MS), the retention time and mass spectrum of a compound are its key identifiers. This compound can be identified using these techniques. ontosight.ai It has been identified as a volatile compound in the flowers of Fraxinus sieboldiana using headspace solid-phase microextraction coupled with GC-MS. scientific.netresearchgate.net The availability of analytical standards is crucial for the unambiguous identification of compounds in complex mixtures.

Emerging Research Directions and Future Outlook for 3 Phenylhexane Studies

Integration of Artificial Intelligence and Machine Learning in Phenylhexane Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, offering powerful tools to accelerate discovery and optimize processes. researchgate.netnih.gov In the context of 3-phenylhexane, these computational approaches are set to revolutionize areas from reaction prediction to property modeling.

ML algorithms, a subset of AI, can be trained on vast datasets of chemical reactions to predict the outcomes of new, untested conditions. frontiersin.org For this compound, this could mean forecasting yields, identifying optimal catalysts, and predicting the formation of isomers or byproducts in functionalization reactions. For instance, models can be trained on historical enantiomeric excess (ee) data to predict the best conditions for stereoselective synthesis. This data-driven approach significantly reduces the number of experiments required, saving time and resources. researchgate.net

Furthermore, AI can be employed to predict the physicochemical and toxicological properties of this compound and its derivatives, guiding research toward molecules with desired characteristics. By identifying and using relevant AI and ML tools, researchers can implement and deploy algorithms to solve practical problems in chemical research. ox.ac.uk The integration of AI promises to create a more efficient and predictive research environment, accelerating the pace of innovation in phenylhexane chemistry. researchgate.net

Table 1: Potential Applications of AI/ML in this compound Research

| Research Area | AI/ML Application | Potential Impact |

|---|---|---|

| Reaction Optimization | Use of ML models (e.g., neural networks, support vector machines) to predict reaction yields and selectivity based on parameters like catalyst, solvent, and temperature. researchgate.net | Faster identification of optimal synthesis conditions; reduced experimental workload. |

| Catalyst Discovery | High-throughput virtual screening of potential catalysts for C-H functionalization or synthesis reactions. | Accelerated discovery of novel, more efficient catalysts. |